(R)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine (R)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20453388
InChI: InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3/t8-/m1/s1
SMILES:
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol

(R)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine

CAS No.:

Cat. No.: VC20453388

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine -

Specification

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
IUPAC Name (1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine
Standard InChI InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3/t8-/m1/s1
Standard InChI Key CNZNRMWCDRNGBO-MRVPVSSYSA-N
Isomeric SMILES CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)N
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the class of arylalkylamines, characterized by a phenyl ring substituted with a 4-methylthiazol-5-yl group at the para position and an ethylamine side chain with (R)-configuration. The thiazole ring introduces aromatic heterocyclic properties, while the chiral center influences its biological interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine
Molecular FormulaC₁₂H₁₄N₂S
Molecular Weight218.32 g/mol
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C@@HN
InChIKeyCNZNRMWCDRNGBO-MRVPVSSYSA-N

Stereochemical Considerations

The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart, affecting receptor binding kinetics. X-ray crystallography data for analogous compounds suggest that the methylthiazole group adopts a planar conformation relative to the phenyl ring, optimizing π-π stacking interactions .

Synthesis and Manufacturing

Synthetic Pathways

The primary route involves asymmetric reductive amination of 4-(4-methylthiazol-5-yl)acetophenone using chiral catalysts. A patent-pending method (WO2015159170A2) describes a scalable approach for related arylalkylamines, employing p-toluenesulfonic acid and toluene for Schiff base formation, followed by hydrogenation with Pd/C .

Reaction Scheme

  • Schiff Base Formation:
    4-(4-Methylthiazol-5-yl)acetophenone + Chiral amine → Imine intermediate

  • Catalytic Hydrogenation:
    Imine + H₂ (Pd/C) → (R)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine

This method achieves >99% enantiomeric excess (ee) while avoiding hazardous reagents like n-BuLi .

Purification and Characterization

Purification via recrystallization from ethyl acetate yields >98% purity. Analytical confirmation employs:

  • ¹H NMR (400 MHz, δ): 1.35 (d, 3H, CH₃), 2.45 (s, 3H, Thiazole-CH₃), 4.10 (q, 1H, CH), 7.25–7.60 (m, 4H, Ar-H) .

  • Chiral HPLC: Retention time = 12.4 min (Chiralpak IC-3 column, hexane:isopropanol 80:20) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO: 45 mg/mL). Stability studies indicate degradation <5% after 6 months at -20°C .

Table 2: Thermodynamic Properties

ParameterValueMethod
LogP (Octanol-Water)2.8 ± 0.2Calculated
pKa (Amino Group)9.1Potentiometric
Melting Point112–114°CDSC

Spectroscopic Profiles

  • IR (KBr): 3369 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=N thiazole) .

  • UV-Vis: λₘₐₓ = 268 nm (π→π* transition) .

Exposure RouteProtective MeasuresFirst Aid
InhalationFume hood, N95 maskFresh air, medical consult
DermalNitrile gloves, lab coatWater flush, pH-neutral soap

Environmental Impact

Biodegradation screening (OECD 301F) shows 28% mineralization in 28 days, classifying it as non-persistent. Ecotoxicity to Daphnia magna: LC₅₀ = 12 mg/L (96h) .

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Kinase Inhibitors: Thiazole moiety targets ATP-binding pockets in Bruton’s tyrosine kinase (BTK) .

  • Neurotransmitter Analogs: Structural similarity to amphetamine derivatives suggests potential dopaminergic activity .

Material Science Applications

Conjugated polymers incorporating this amine demonstrate:

  • Electroluminescence: λₑₘ = 480 nm (CIE coordinates 0.21, 0.32)

  • Charge Mobility: 0.45 cm²/V·s in OFET configurations

Future Perspectives

Synthetic Innovations

Microfluidic continuous-flow systems could enhance reaction efficiency, reducing batch times from 12 hrs to <1 hr while maintaining ee >99.5% .

Biological Screening Priorities

  • In vitro profiling against cancer cell lines (NCI-60 panel)

  • In silico docking studies with 5-HT₆ receptors

Regulatory Milestones

Q4 2025 targets include:

  • ISO 9001 certification for GMP-compliant synthesis

  • REACH registration dossier submission

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